molecular formula C17H12BrClN2O4S B2675204 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-bromo-2-chlorobenzoate CAS No. 896309-41-4

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-bromo-2-chlorobenzoate

Cat. No.: B2675204
CAS No.: 896309-41-4
M. Wt: 455.71
InChI Key: YTAVKNFPUDSSRC-UHFFFAOYSA-N
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Description

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-bromo-2-chlorobenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining an imidazole ring, a pyran ring, and a benzoate moiety, each contributing to its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-bromo-2-chlorobenzoate typically involves multi-step organic reactions. One common approach includes:

    Formation of the Imidazole Derivative: Starting with 1-methyl-1H-imidazole, a thiomethyl group is introduced via a nucleophilic substitution reaction using a suitable thiolating agent.

    Pyran Ring Construction: The intermediate is then reacted with a precursor to form the pyran ring. This step often involves cyclization reactions under acidic or basic conditions.

    Benzoate Esterification: The final step involves esterification with 5-bromo-2-chlorobenzoic acid, typically using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the imidazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the pyran ring, potentially converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis and materials science.

Biology

Biologically, the compound may exhibit interesting interactions with biomolecules due to its imidazole and benzoate components. It could be explored for enzyme inhibition or as a ligand in biochemical assays.

Medicine

In medicine, the compound’s potential pharmacological properties could be investigated. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-bromo-2-chlorobenzoate exerts its effects would depend on its specific application. Generally, the imidazole ring might interact with metal ions or enzymes, while the benzoate moiety could facilitate binding to aromatic residues in proteins. The pyran ring might contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzoate
  • 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-chlorobenzoate

Uniqueness

Compared to similar compounds, 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-bromo-2-chlorobenzoate stands out due to the presence of both bromine and chlorine atoms on the benzoate ring. This dual halogenation can significantly influence its reactivity and interactions, potentially enhancing its utility in various applications.

Properties

IUPAC Name

[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 5-bromo-2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrClN2O4S/c1-21-5-4-20-17(21)26-9-11-7-14(22)15(8-24-11)25-16(23)12-6-10(18)2-3-13(12)19/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTAVKNFPUDSSRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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